

Technical Guide: Melting Point & Characterization of 4-Chloro-2-(methylthio)-5-nitropyrimidine

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Compound of Interest

Compound Name:	4-Chloro-2-(methylthio)-5-nitropyrimidine
CAS No.:	1421691-20-4
Cat. No.:	B3239797

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Executive Summary: The "Gold Standard" Metric

For researchers synthesizing kinase inhibitors (e.g., EGFR or CDK antagonists), **4-Chloro-2-(methylthio)-5-nitropyrimidine** (CAS: 1421691-20-4) is a critical electrophilic intermediate.^[1]^[2]^[3] Its melting point (MP) is the primary "first-pass" indicator of synthetic success and purity.^[1]^[2]^[3]

- Target Melting Point Range: 63.0°C – 64.0°C
- State: Solid (typically pale yellow to tan crystalline).^[1]^[2]^[3]
- Critical Insight: A deviation of >2°C or a broadened range (>3°C) typically indicates incomplete chlorination of the hydroxyl precursor or hydrolysis degradation.^[1]^[2]^[3]

Technical Specifications & Comparative Analysis

The melting point of this compound is not just a physical constant; it is a diagnostic tool.^[1]^[2]^[3] The table below compares the target compound against its precursors and structural analogs to establish a "Purity Logic."

Table 1: Comparative Melting Point Data

Compound	Structure / Role	Melting Point	Diagnostic Significance
4-Chloro-2-(methylthio)-5-nitropyrimidine	Target Intermediate	63 – 64°C	Pass. Indicates successful chlorination and high purity.[1][2][3]
4-Chloro-2-(methylthio)pyrimidine	Non-Nitro Analog	-2°C (Liquid)	Structure-Property Insight: The addition of the 5-Nitro group increases lattice energy, raising MP by ~65°C.
4-Hydroxy-2-(methylthio)-5-nitropyrimidine	Synthetic Precursor	>200°C (Decomp.) [1][2][3]	Incomplete Reaction: If your sample MP is >100°C, significant unreacted hydroxy-precursor is present. [1][2][3]
4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine	Starting Material	>300°C	Contamination: Presence of this impurity will not melt but may char/darken the sample.[1][2][3]

Experimental Protocol: Accurate MP Determination

Nitro-substituted pyrimidines are thermally sensitive.[1][2][3] Standard "fast-ramp" melting point methods can lead to decomposition errors (darkening before melting).[1][2][3]

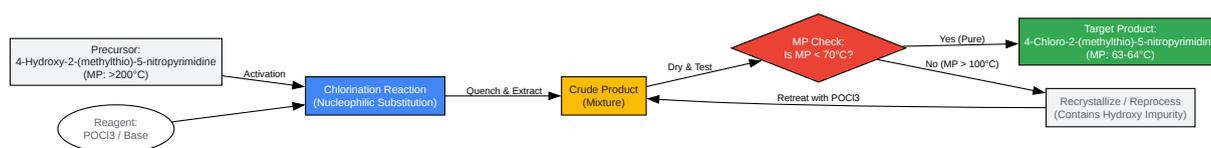
Protocol: Self-Validating MP Determination

Objective: Determine MP without thermal degradation.

- Sample Prep: Dry the sample under high vacuum (0.1 mmHg) at 25°C for 4 hours to remove solvent residues (solvents depress MP).
- Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) or DSC.
- Ramp Rate:
 - Fast Ramp: 10°C/min up to 50°C.[1][2][3]
 - Critical Ramp: 1.0°C/min from 50°C to 70°C.[1][2][3]
- Visual Validation:
 - Correct: Sharp transition from solid to clear yellow melt at 63-64°C.[1][2][3]
 - Failure Mode: Sample darkens/turns brown before melting (indicates decomposition or presence of unstable isomers).[1][2][3]
 - Failure Mode: "Sweating" at 55°C (indicates solvent entrapment or hydrolysis impurities). [1][2][3]

Synthesis & Purification Logic (Visualized)

The following diagram illustrates the synthetic pathway and how Melting Point serves as the "Gatekeeper" quality control step at each stage.



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Figure 1: Synthetic workflow showing Melting Point as the critical decision gate. A high melting point indicates failure to chlorinate the hydroxy group.[1][2][3]

Storage & Stability

Due to the electron-withdrawing nature of the 5-nitro and 4-chloro groups, the C-4 position is highly susceptible to nucleophilic attack (hydrolysis).[1][2][3]

- Storage: Store under Argon/Nitrogen at -20°C.
- Shelf-Life: Re-test MP every 6 months. A drop in MP suggests hydrolysis to the 4-hydroxy analog.[1][2][3]

References

- PubChem.4-Chloro-2-(methylthio)pyrimidine Compound Summary. (Provides comparative data for the non-nitro analog). [[Link](#)][1][2][3]
- ResearchGate.Synthesis of substituted 5-nitrosopyrimidine analogs. (Provides experimental context for nitro-pyrimidine characterization). [[Link](#)]

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Sources

- 1. 4316-93-2|4,6-Dichloro-5-nitropyrimidine|BLD Pharm [bldpharm.com]
- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 3. WO2020233592A1 - Heterocyclic compounds, preparation methods and uses thereof - Google Patents [patents.google.com]
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